8-Sulfonato-1-naphthalenediazonium chloride

Description

Properties

CAS No. |

110295-81-3 |

|---|---|

Molecular Formula |

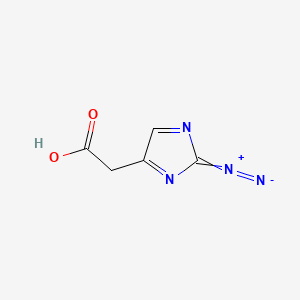

C5H4N4O2 |

Molecular Weight |

152.11 g/mol |

IUPAC Name |

2-(2-diazoimidazol-4-yl)acetic acid |

InChI |

InChI=1S/C5H4N4O2/c6-9-5-7-2-3(8-5)1-4(10)11/h2H,1H2,(H,10,11) |

InChI Key |

AWIYCFQGCXENSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=[N+]=[N-])N=C1CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Naphthalene Derivatives

The initial step in the synthesis of 8-sulfonato-1-naphthalenediazonium chloride is the sulfonation of naphthalene or its amino derivative to introduce a sulfonate group at the eighth position. This sulfonation enhances the water solubility of the compound and facilitates subsequent diazotization.

- Starting Material: Naphthalene or 1-naphthylamine derivatives.

- Reagents: Sulfuric acid or oleum is typically used to introduce the sulfonate group.

- Conditions: Controlled temperature to ensure regioselective sulfonation at the 8-position.

- Outcome: Formation of 8-sulfonato-1-naphthylamine, which serves as the direct precursor for diazotization.

Diazotization of 8-Sulfonato-1-naphthylamine

The sulfonated amine is converted into the diazonium salt through a diazotization reaction, which is the critical step for generating the diazonium functionality at the first position of the naphthalene ring.

- Reagents: Nitrous acid generated in situ from sodium nitrite and hydrochloric acid.

- Temperature: Maintained at low temperatures (0–5 °C) to stabilize the diazonium salt and prevent decomposition.

- Procedure: Slow addition of sodium nitrite solution to a cooled acidic solution of 8-sulfonato-1-naphthylamine.

- Result: Formation of this compound as a stable, water-soluble diazonium salt.

Representative Preparation Protocol

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Sulfonation of 1-naphthylamine | Sulfuric acid, controlled temperature | Regioselective sulfonation at position 8 |

| 2 | Preparation of nitrous acid | Sodium nitrite + HCl, 0–5 °C | Freshly generated to ensure activity |

| 3 | Diazotization reaction | Slow addition of nitrous acid to sulfonated amine at 0–5 °C | Stirring maintained; temperature critical for stability |

| 4 | Isolation | Precipitation or direct use in aqueous solution | Diazonium salt is sensitive; handle with care |

Industrial and Research Scale Methods

Industrial Scale: The process involves careful temperature control and continuous addition of nitrite to avoid side reactions. The diazonium salt is often used immediately in coupling reactions to form azo dyes without isolation due to its instability.

Research Scale: Small-scale synthesis follows similar procedures with strict temperature regulation and pH control to maximize yield and purity. Purification may involve precipitation or crystallization under cold conditions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Remarks |

|---|---|---|

| Sulfonation temperature | 60–80 °C | To ensure selective sulfonation |

| Diazotization temperature | 0–5 °C | Critical for diazonium salt stability |

| Molar ratio (amine : sodium nitrite) | 1 : 1.1 | Slight excess nitrite to ensure complete diazotization |

| pH during diazotization | ~1–2 | Acidic conditions required |

| Solvent | Water | Aqueous medium for solubility and stability |

| Reaction time (diazotization) | 30–60 min | Slow addition and stirring |

Research Findings and Variations

- Some patents and literature describe the use of substituted naphthylamines and modified sulfonation conditions to optimize yield and purity of the diazonium salt.

- Coupling reactions following diazotization are often performed immediately to form azo dyes, minimizing the need for isolation and storage of the diazonium salt.

- Industrial processes emphasize catalyst recovery and solvent recycling during precursor synthesis steps, although these relate more to upstream amine preparation than to the diazotization itself.

Chemical Reactions Analysis

Azo Coupling Reactions

The diazonium group undergoes electrophilic aromatic substitution with electron-rich coupling partners:

Reaction with 2-Naphthol Derivatives

-

Mechanism : The diazonium ion attacks the para position of 2-naphthol’s deprotonated phenoxide ion, forming an intense orange-red azo dye .

-

Product : Trisodium 7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate .

Reaction with Aniline Derivatives

-

Example : Coupling with N,N-di-(2-hydroxyethyl)-3-chloroaniline yields fiber-reactive dyes .

-

Key Factor : pH control (3.5–6.0) ensures optimal electrophilicity of the diazonium ion .

Stability and Decomposition

-

Thermal Decomposition : Unstable above 50°C; decomposes to release N₂ gas and form phenolic byproducts .

-

Light Sensitivity : Prolonged exposure leads to radical-mediated degradation, reducing coupling efficiency .

Mechanistic Insights

-

Electrophilicity : The sulfonate group (-SO₃⁻) meta-directs the diazonium group, favoring coupling at the 8-position of naphthalene derivatives .

-

Kinetics : Reaction rates increase under alkaline conditions due to deprotonation of coupling partners (e.g., 2-naphthol → naphthoxide ion) .

Experimental Optimization

Scientific Research Applications

8-Sulfonato-1-naphthalenediazonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-sulfonato-1-naphthalenediazonium chloride primarily involves its ability to form stable diazonium intermediates. These intermediates can undergo various transformations, including substitution and coupling reactions. The sulfonate group enhances the solubility and reactivity of the compound, allowing it to interact with a wide range of molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, forming stable azo linkages that facilitate detection and labeling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diazonaphthoquinone derivatives share structural similarities but exhibit distinct functional properties based on substituent positions and electronic effects. Below is a detailed comparison of 8-sulfonato-1-naphthalenediazonium chloride with analogous compounds, focusing on reactivity, applications, and structure-activity relationships (SAR).

Table 1: Key Properties of this compound and Analogues

Key Comparisons

Reactivity and Stability: The diazonium group in this compound is highly electrophilic, enabling covalent bonding with nucleophilic residues (e.g., cysteine) in proteins. In contrast, diazoquinone derivatives like 1-diazonaphthoquinone-4-sulfonic acid are more stable under UV light, making them suitable for photoresist applications .

Biological Applications: this compound is uniquely employed in neuroscience for irreversible receptor labeling, whereas 1-diazonaphthoquinone-4-sulfonic acid has been studied for estrogen receptor binding using computational models (e.g., MultiCASE expert system) . Derivatives with hydroxyl groups (e.g., 2-diazo-1-naphthol-4-sulfonate) are more commonly used in synthetic chemistry for azo dye formation.

Structure-Activity Relationships (SAR): Position of Substituents: The 8-sulfonato derivative’s activity at GABA receptors is attributed to steric and electronic effects from the sulfonate’s position, which aligns with receptor binding pockets. In contrast, the 4-sulfonate position in diazoquinones optimizes photodegradation efficiency . Functional Groups: Diazonium salts exhibit higher reactivity than diazoquinones or hydroxylated analogues, limiting their use in non-aqueous environments.

Research Findings and Limitations

- This compound: Demonstrated irreversible inhibition of GABA receptors in rat brain slices at nanomolar concentrations, with minimal off-target effects . However, its instability in basic pH limits long-term storage.

- 1-Diazonaphthoquinone-4-sulfonic acid: Predicted to bind estrogen receptors via sulfonate-mediated hydrogen bonding, though experimental validation is pending .

- Gaps in Data : Comparative studies on cytotoxicity or pharmacokinetics of these compounds are scarce, highlighting a need for further toxicological profiling.

Biological Activity

8-Sulfonato-1-naphthalenediazonium chloride is a synthetic compound known for its diazonium functionality, which plays a significant role in various biological and chemical processes. The compound is primarily used in dye chemistry and has potential applications in biomedical research due to its reactivity and ability to form stable complexes with various biomolecules.

- Chemical Formula: C10H8ClN2O3S

- Molecular Weight: 252.7 g/mol

- CAS Number: 93384-84-0

The biological activity of this compound is largely attributed to its ability to undergo electrophilic substitution reactions. This property allows it to interact with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to various biological effects.

Biological Activity Overview

The compound exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that diazonium salts can inhibit the growth of certain bacteria and fungi.

- Cytotoxic Effects: The compound has been observed to induce apoptosis in cancer cell lines, making it a candidate for anticancer research.

- Reactivity with Nucleophiles: Its electrophilic nature allows it to modify amino acids and nucleotides, which can be harnessed for bioconjugation applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study reported the minimum inhibitory concentrations (MIC) against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 100 |

These findings suggest that the compound could be developed into an antimicrobial agent.

Cytotoxicity Studies

In vitro studies conducted on human cancer cell lines revealed that this compound induces cytotoxicity through the activation of apoptotic pathways. The following table summarizes the IC50 values observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

These results indicate its potential as an anticancer drug candidate.

Case Studies

-

Antimicrobial Efficacy Against Biofilms

A recent study investigated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results showed a reduction in biofilm biomass by over 70% when treated with a concentration of 50 µg/mL, highlighting its potential application in treating biofilm-associated infections. -

Bioconjugation Applications

Another study explored the use of this compound for bioconjugation purposes. By reacting with specific amino acids on proteins, researchers successfully labeled antibodies for targeted drug delivery systems, demonstrating its utility in biomedical applications.

Q & A

Q. How can researchers align studies on this compound with broader theoretical frameworks (e.g., electron-transfer mechanisms)?

- Methodological Answer : Develop a conceptual model linking diazonium reactivity to Marcus theory parameters (reorganization energy, driving force). Design experiments to measure electronic coupling (HDA) via electrochemical impedance spectroscopy. Integrate findings with literature on analogous sulfonated diazonium salts to refine theoretical predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.